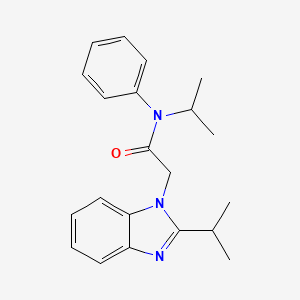
2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the use of acylation, condensation, and chlorination processes. For example, compounds with similar structures have been synthesized through reactions involving benzoyl chloride with anisidine or by the reductive cyclization of benzamides with aldehydes, using reagents like sodium dithionite in specific solvents (Saeed, Khera, & Simpson, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, reveals the geometrical parameters, electronic properties, and molecular conformations. For instance, structural characterization using X-ray diffraction has provided insights into the crystalline structures, including lattice constants, bond lengths, and angles for related benzamides (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions, cyclization, and interactions with various reagents, leading to the formation of new bonds and functional groups. The reactivity can be influenced by the presence of chloro and methoxy groups, which can undergo various chemical transformations (G. Naganagowda & A. Petsom, 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline forms, can be determined through thermal analysis, diffractometry, and spectroscopic techniques. Different polymorphic forms may exhibit distinct physical properties, including melting points and thermal behaviors, as observed in related studies (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be explored through spectroscopic methods and computational chemistry. Studies on related benzamides have utilized NMR, IR, and computational methods to investigate electronic structures, molecular orbitals, and potential reactivity patterns (Inkaya et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure .
Mode of Action
Benzamides typically act by binding to their target proteins and modulating their activity . The presence of chloro and methoxy groups in the molecule may influence its binding affinity and selectivity for its targets.
Biochemical Pathways
Benzamides can influence various biochemical pathways depending on their specific targets .
Result of Action
Based on the general properties of benzamides, it can be speculated that the compound may modulate the activity of its target proteins, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific conditions within the cellular environment .
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-7-6-9(8-12(13)16)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOCUAVKLVWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)






![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)


